molecular formula C15H12ClF2N3 B10925969 4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10925969
M. Wt: 307.72 g/mol
InChI Key: IFERWFBHPGJXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as chloro, difluoro, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoro groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12ClF2N3

Molecular Weight

307.72 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H12ClF2N3/c1-9-8-12(15(16,17)18)13-10(2)20-21(14(13)19-9)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

IFERWFBHPGJXCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.